1,4-Dimethylbis-lactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129679-50-1 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
1,4-dimethyl-5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C10H12O4/c1-9-3-4-10(2)6(8(12)13-9)5(9)7(11)14-10/h5-6H,3-4H2,1-2H3 |
InChI Key |
VGVJHBAJIFZPJX-UHFFFAOYSA-N |
SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
Canonical SMILES |
CC12CCC3(C(C1C(=O)O3)C(=O)O2)C |
Synonyms |
1,4-Dimethylbis-lactone |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Dimethylbis Lactone
Retrosynthetic Analysis and Strategic Disconnections for Bis-Lactone (B144190) Scaffolds
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For bis-lactone scaffolds like 1,4-Dimethylbis-lactone, several strategic disconnections can be envisioned. A primary disconnection approach would involve breaking the two lactone rings. This could lead back to a dihydroxy dicarboxylic acid precursor, which could then be cyclized in a double lactonization step.
Another key strategy involves a disconnection at the C-C bond linking the two lactone-containing fragments. This approach is particularly useful for convergent syntheses, where the two halves of the molecule are prepared separately and then joined. For instance, the retrosynthesis of bislactone limonoid natural products has been postulated to involve a condensation event followed by an oxa-Michael reaction and subsequent pyridine (B92270) synthesis to form a tetracyclic intermediate, which is then oxidized to the bislactone. researchgate.net
A plausible retrosynthetic pathway for this compound could start by disconnecting the ester linkages of the lactones, leading to a substituted dihydroxy diacid. This diacid could be further disconnected to simpler, achiral starting materials. The key challenge in this approach is the stereocontrolled introduction of the methyl groups and the control of the relative stereochemistry of all stereocenters.
Table 1: Potential Retrosynthetic Strategies for this compound
| Disconnection Strategy | Key Intermediate | Potential Starting Materials |
| Double Lactonization | Substituted Dihydroxy Diacid | Simple aldehydes and ketoesters |
| Convergent Coupling | Two separate lactone fragments | Chiral pool materials |
| Oxidative Cyclization | Unsaturated precursor | Acyclic diene |
Enantioselective and Stereoselective Synthesis of this compound
The presence of multiple stereocenters in this compound necessitates the use of enantioselective and stereoselective synthetic methods to control the absolute and relative stereochemistry.
Catalytic asymmetric synthesis offers an efficient route to chiral molecules, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic asymmetric methods can be envisioned for the synthesis of this compound.
One approach could involve the catalytic asymmetric hydrogenation of a prochiral precursor. For example, a two-step process involving a catalytic, asymmetric ketene (B1206846) dimerization followed by a facial-selective hydrogenation has been used to produce cis-substituted-β-lactones. nih.gov A similar strategy could potentially be adapted for the synthesis of the γ-lactone rings in this compound.
Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids has been shown to produce chiral multicyclic γ-lactones with high yields and excellent diastereo- and enantioselectivities. acs.org This methodology, which proceeds through a reduction/lactonization sequence, could be a viable strategy for constructing the chiral lactone moieties of this compound. acs.org
Palladium-catalyzed asymmetric synthesis is another powerful tool. For instance, the combination of palladium acetate (B1210297) and 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) has been shown to be an effective catalytic system for the selective cyclocarbonylation of 2-allyl phenols to form lactones. researchgate.net This type of catalysis could potentially be applied to a suitably substituted precursor to form the bis-lactone structure.
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Evans oxazolidinones are versatile chiral auxiliaries that have been widely used in asymmetric synthesis, including the synthesis of β-lactams and nonproteogenic α-amino acids. nih.govrsc.org
In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the methyl groups via alkylation reactions. The use of diastereoisomerically pure N-acyl derivatives of chiral auxiliaries allows for their conversion to enantiopure aldehydes and ketones in a single step by treatment with a hydride reducing agent or an organometallic reagent, respectively. tandfonline.com This approach could be used to set the stereocenters before the formation of the lactone rings.
The "chiral pool" strategy utilizes readily available, enantiomerically pure natural products like amino acids or carbohydrates as starting materials. chim.it For example, l-proline (B1679175) has been used to create the stereocenter in a lactone moiety during the synthesis of a Euphorbiaceae alkaloid. mdpi.com A similar approach could be envisioned starting from a suitable chiral pool material to construct the stereochemically defined core of this compound.
Chemo- and Regioselective Functionalization Pathways to this compound
The synthesis of this compound requires precise control over the chemo- and regioselectivity of the reactions involved. Chemo- and regioselective functionalization can be achieved through various strategies, including the use of directing groups and selective catalysts.
Manganese-catalyzed C-H lactonization of fatty acids using hydrogen peroxide as an oxidant has been reported to yield γ-lactones with high regioselectivity. acs.orgnih.govcolab.ws By modifying the reaction conditions, the selectivity can be shifted towards the formation of δ-lactones. acs.orgnih.govcolab.ws This type of selective C-H functionalization could be a powerful tool for the direct synthesis of the lactone rings in a precursor to this compound.
Rhodium-catalyzed chemo- and regioselective addition of β-ketoacids to alkynes provides an efficient route to γ,δ-unsaturated ketones with exclusively branched selectivity. rsc.org This reaction demonstrates that alkynes can serve as alternatives to allyl electrophiles in transition-metal-catalyzed allylic alkylation reactions and could be adapted for the construction of the carbon skeleton of this compound.
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netacs.org These principles are increasingly important in the synthesis of complex molecules.
One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. Solvent-free reactions can lead to improved efficiency, reduced waste, and simplified purification procedures. For example, the Baeyer-Villiger oxidation of ketones to lactones has been successfully performed under solvent-free conditions. thieme-connect.com Similarly, the synthesis of 1,4-dihydropyridines has been achieved under solvent-free conditions using ultrasound irradiation without a catalyst.
The use of water as a reaction medium is another important aspect of green chemistry. Ruthenium-catalyzed formation of lactones from diols has been demonstrated in an aqueous medium, offering a green synthetic protocol that avoids the use of hydrogen acceptors or oxidants and produces only hydrogen as a byproduct. The hetero Diels-Alder reaction of dienes with aqueous glyoxylic acid to produce α-hydroxy-γ-lactones further highlights the potential of water as a solvent in organic synthesis. researchgate.net
Table 2: Comparison of Green Synthesis Approaches for Lactones
| Approach | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |
| Aqueous Medium | Ru complex/KOH | 1,4-butanediol | γ-Butyrolactone | 84 | |
| Solvent-Free | m-CPBA | 4-tert-butylcyclohexanone | γ-t-butyl-ε-caprolactone | 95 | thieme-connect.com |
| Aqueous Medium | None | Cyclopentadiene and glyoxylic acid | α-hydroxy-γ-lactone | 83 | researchgate.net |
Catalytic Methodologies for Enhanced Atom Economy
The development of synthetic routes that maximize the incorporation of atoms from reactants into the final product, a principle known as atom economy, is a central goal of green chemistry. mdpi.comethernet.edu.et In the synthesis of complex structures like this compound, catalytic methodologies are paramount for achieving high atom economy by replacing stoichiometric reagents that generate significant waste. While specific research on the catalytic synthesis of this compound is limited, studies on its parent scaffold, 2,5-dioxabicyclo[2.2.2]octane-3,6-dione, provide a clear blueprint for atom-economic approaches.
A highly efficient and diastereoselective synthesis of the core bicyclic dilactone structure has been developed utilizing a catalytic hydrogenation strategy. acs.orgresearchgate.net This method starts from 3-hydroxy-2-pyrone-6-carboxylic acid, a versatile chemical that can be prepared from renewable aldaric acids. acs.orgresearchgate.net The process involves a catalytic hydrogenation of the pyrone starting material, which leads to the formation of 2,5-dihydroxyadipic acid. This intermediate, possessing the correct stereochemistry, subsequently undergoes a double intramolecular condensation to yield the target dilactone, 2,5-dioxabicyclo[2.2.2]octane-3,6-dione. acs.org
Research findings indicate that the choice of solvent in the catalytic hydrogenation step is crucial for achieving high diastereoselectivity. acs.org While the reaction in water leads to a mixture of diastereoisomers, performing the hydrogenation in organic solvents results in almost complete diastereoselectivity, favoring the racemic mixture ((2R,5R) and (2S,5S)) required for the subsequent ring-closure to the bicyclic dilactone. acs.orgresearchgate.net
The data below, derived from the synthesis of the parent compound 2,5-dioxabicyclo[2.2.2]octane-3,6-dione, illustrates the effectiveness of this catalytic approach.
Table 1: Research Findings for the Catalytic Synthesis of the 2,5-Dioxabicyclo[2.2.2]octane-3,6-dione Scaffold
| Starting Material | Catalyst | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| 3-Hydroxy-2-pyrone-6-carboxylic acid | Pd/C | Organic Solvents | High diastereoselectivity (>95%), enabling formation of the target dilactone. | acs.org |
| 3-Hydroxy-2-pyrone-6-carboxylic acid | Pd/C | Water | Lower diastereoselectivity, resulting in a mixture of dihydroxyadipic acid isomers. | acs.org |
This catalytic route exemplifies a modern, sustainable approach to the synthesis of bicyclic dilactones. By leveraging catalytic hydrogenation, the process minimizes waste and operates under mild conditions, aligning with the principles of green chemistry for enhanced atom economy.
Mechanistic Investigations of Chemical Transformations Involving 1,4 Dimethylbis Lactone
Ring-Opening Polymerization Mechanisms and Kinetics of 1,4-Dimethylbis-lactone
The ring-opening polymerization (ROP) of lactones is a significant method for producing biodegradable polyesters. The reactivity of lactones in ROP is influenced by their ring size and strain, with six- and seven-membered rings (δ- and ε-lactones) being the most reactive. nih.gov The polymerization can be initiated by various catalysts, including metal complexes, organocatalysts, and enzymes, and typically proceeds through a coordination-insertion or activated monomer mechanism. researchgate.net
In the context of bis-lactones like this compound, they have often been utilized as cross-linking agents in the ROP of other lactones. nih.gov However, achieving high molecular weight polymers through the direct step-growth polymerization of bis-lactones has been challenging. nih.gov The efficiency of ROP is highly dependent on the monomer's structure. For instance, the presence of an exomethylene group on a γ-lactone can significantly enhance its reactivity, enabling step-growth polymerization under milder conditions. nih.gov
Kinetic studies of lactone ROP are crucial for understanding the polymerization process. Non-isothermal DSC techniques have been employed to investigate the kinetics of ε-caprolactone (ε-CL) ROP initiated by various tin-based catalysts. researchgate.net Such studies reveal that the reactivity of the initiator can be significantly influenced by steric effects. researchgate.net For instance, the activation energy for the ROP of ε-CL was found to be lower with SnCl₂ compared to bulkier organotin chlorides, indicating higher reactivity. researchgate.net The kinetics of L-lactide polymerization have also been studied, showing that the process is often first-order with respect to the monomer concentration. researchgate.netnih.gov
The mechanism of ROP can vary depending on the catalyst system. Metal-mediated polymerizations often follow a coordination-insertion mechanism, where the lactone coordinates to the metal center before insertion into the metal-alkoxide bond. researchgate.netmdpi.com Organocatalytic ROP, on the other hand, can proceed through various pathways, including neutral H-bond mediated mechanisms. rsc.org DFT modeling has been a valuable tool for elucidating the intricate mechanisms of ROP catalyzed by different metal complexes. mdpi.com
Table 1: Kinetic Data for the Ring-Opening Polymerization of Various Lactones
| Lactone | Initiator/Catalyst | Solvent | Temperature (°C) | Observed Rate Constant (k_obs) | Reference |
| ε-Caprolactone | SnCl₂ | Bulk | Various | - | researchgate.net |
| ε-Caprolactone | Dibutyltin(IV) dichloride | Bulk | Various | - | researchgate.net |
| ε-Caprolactone | Tributyltin(IV) chloride | Bulk | Various | - | researchgate.net |
| L-Lactide | Tin(II) isopropoxide | Toluene | 60 | - | researchgate.net |
| δ-Valerolactone | Cationic Ta(V) complex | Toluene-d₈ | 60 | - | nih.gov |
| rac-β-Butyrolactone | Cationic Ta(V) complex | Toluene-d₈ | 60 | - | nih.gov |
Controlled Radical Polymerization Initiated by this compound Derivatives
Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures. sigmaaldrich.comrsc.org These techniques rely on the use of specific initiators and chain transfer agents to control the polymerization process. While direct initiation by this compound itself is not documented, its derivatives could potentially be functionalized to act as initiators for CRP.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com The process typically involves an alkyl halide initiator, a transition metal complex (e.g., copper-based), and a ligand. nih.gov A derivative of this compound could be synthesized to incorporate an alkyl halide functionality, thereby enabling it to initiate ATRP. The polymerization kinetics in ATRP are typically first-order, indicating a constant number of active species. sigmaaldrich.com The choice of solvent can also play a crucial role in the control of the polymerization. nih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another robust CRP technique that is compatible with a wide range of monomers and reaction conditions. sigmaaldrich.comsigmaaldrich.com It involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which is typically a thiocarbonylthio compound. sigmaaldrich.comsigmaaldrich.com A derivative of this compound could be designed to function as a RAFT agent. The effectiveness of a RAFT agent depends on its ability to reversibly deactivate propagating radicals. sigmaaldrich.com The kinetics of RAFT polymerization can be modeled to determine key rate coefficients, such as those for addition and fragmentation reactions. nih.gov
Table 2: Key Parameters in Controlled Radical Polymerization
| Polymerization Technique | Key Components | Controllable Parameters | Potential for this compound Derivatives |
| ATRP | Alkyl Halide Initiator, Transition Metal Catalyst, Ligand | Molecular Weight, Polydispersity, Functionality | Functionalization as an alkyl halide initiator |
| RAFT | RAFT Agent (Thiocarbonylthio compound), Radical Initiator | Molecular Weight, Polydispersity, Architecture | Functionalization as a RAFT agent |
Nucleophilic Acyl Substitution Reactions at the Lactone Carbonyl Centers
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including lactones. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of a leaving group. libretexts.org In the case of a lactone, the leaving group is part of the ring structure, and its departure results in ring-opening.
The reactivity of the lactone towards nucleophilic attack can be influenced by factors such as ring strain and the nature of the nucleophile and catalyst. mdpi.comresearchgate.net The reaction can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl group is protonated, which increases its electrophilicity. byjus.com Under basic conditions, a more potent anionic nucleophile is generated. byjus.com
Common nucleophiles that react with lactones include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis).
Hydrolysis: The reaction with water, often catalyzed by acid or base, leads to the formation of a hydroxy carboxylic acid. researchgate.net The rate of hydrolysis can be influenced by factors such as intramolecular interactions. researchgate.net
Aminolysis: The reaction with amines is an effective method for synthesizing amides. mdpi.com For instance, the aminolysis of unprotected sugar lactones has been shown to proceed efficiently to produce aldonamides. mdpi.com
The general mechanism for nucleophilic acyl substitution on a lactone is as follows:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. masterorganicchemistry.com
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the acyl-oxygen bond within the lactone ring. masterorganicchemistry.com
Table 3: Examples of Nucleophilic Acyl Substitution Reactions on Lactones
| Reaction | Nucleophile | Product | Catalyst (if any) | Reference |
| Hydrolysis | Water | Hydroxy carboxylic acid | Acid or Base | researchgate.net |
| Aminolysis | Amine | Amide | - | mdpi.com |
| Alcoholysis | Alcohol | Ester | - | uomustansiriyah.edu.iq |
Electrophilic Activation and Reactivity Profiles of this compound
The carbonyl oxygen atoms of the lactone groups in this compound possess lone pairs of electrons, making them susceptible to electrophilic attack. The activation of the lactone by an electrophile, typically a Lewis acid, enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. nih.govmpg.de
Lewis acid catalysis is a common strategy to promote reactions involving carbonyl compounds. nih.gov The Lewis acid coordinates to the carbonyl oxygen, which polarizes the C=O bond and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile in reactions like the Diels-Alder reaction. nih.gov A similar principle applies to the activation of lactones. Quantum chemical studies have shown that Lewis acids can accelerate reactions by diminishing the Pauli repulsion between the reacting species. nih.gov
The strength of the Lewis acid can significantly influence the extent of activation and the subsequent reaction rate. nih.gov Various Lewis acids, including metal-based (e.g., TiCl₄, AlCl₃) and organic Lewis acids, can be employed. nih.govmpg.de The interaction of a Lewis acid with a lactone can facilitate a variety of transformations, including ring-opening polymerization and other nucleophilic addition reactions. thieme-connect.de For instance, the combination of a Lewis acid with an anhydride (B1165640) can promote lactonization. thieme-connect.de
The reactivity profile of this compound upon electrophilic activation would depend on the specific Lewis acid used and the reaction conditions. This activation would likely make the lactone carbonyls more susceptible to attack by even weak nucleophiles.
Rearrangement Reactions and Fragmentations of the Bis-Lactone (B144190) Skeleton
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wiley-vch.de These reactions often involve the migration of an atom or group from one atom to another within the same molecule. wiley-vch.de
Several types of rearrangement reactions are known for carbonyl compounds and could potentially be applicable to the this compound skeleton under specific conditions. These include:
Baeyer-Villiger Oxidation/Rearrangement: This reaction converts a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid or hydrogen peroxide. wiley-vch.de While this compound is already a lactone, related ketone precursors could undergo this rearrangement to form the lactone ring. The mechanism involves the migration of an alkyl group to an electron-deficient oxygen atom. wiley-vch.de
Pinacol Rearrangement: This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. libretexts.org While not directly applicable to the lactone itself, derivatives of this compound containing diol functionalities could potentially undergo such rearrangements.
Base-Catalyzed Rearrangements: Certain rearrangements can be induced by the formation of an anionic intermediate. msu.edu For example, the benzilic acid rearrangement involves the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid in the presence of a strong base. msu.edu While this compound is not a diketone, under harsh basic conditions, fragmentation and subsequent rearrangement of the skeleton could be envisioned.
Fragmentation reactions of the bis-lactone skeleton could occur under various conditions, such as mass spectrometry or pyrolysis, leading to the cleavage of C-C and C-O bonds. The specific fragmentation pattern would depend on the energy input and the structure of the molecule. Electrochemical methods have also been shown to promote rearrangement reactions. rsc.org
Synthesis and Reactivity of 1,4 Dimethylbis Lactone Derivatives and Analogues
Structural Modifications and Functional Group Introduction into the Bis-Lactone (B144190) Core
The modification of the bis-lactone core is a key area of research aimed at tuning the physicochemical properties and reactivity of these molecules. While specific literature on the structural modification of 1,4-Dimethylbis-lactone is limited, general strategies for lactone functionalization can be applied to this scaffold. These modifications can be broadly categorized into reactions involving the lactone ring itself and transformations of the substituents on the core.
One common approach to introduce functionality is through reactions at the α-carbon of the lactone. Enolate chemistry can be employed to introduce a variety of substituents, including alkyl, acyl, and heteroatomic groups. For instance, the deprotonation of the α-carbon with a suitable base, such as lithium diisopropylamide (LDA), would generate a nucleophilic enolate that can react with various electrophiles.
Another strategy involves the modification of the ester linkage within the lactone. Ring-opening reactions with nucleophiles, followed by functional group interconversion and subsequent re-cyclization, can lead to the incorporation of different functionalities. For example, reduction of the lactone to a diol, selective protection of one hydroxyl group, functionalization of the other, and subsequent oxidation and cyclization can yield a modified bis-lactone.
The methyl groups in this compound also present opportunities for functionalization. Radical halogenation, for instance, could introduce a handle for further substitution reactions, allowing for the introduction of a wide range of functional groups at these positions.
Recent research on other bis-lactone systems has highlighted the impact of exocyclic double bonds on reactivity. For example, the introduction of γ-exomethylene groups into a spiro bis-lactone has been shown to significantly enhance its reactivity towards ring-opening reactions, enabling polymerization under mild conditions. nih.govchemrxiv.orgacs.orgacs.orgehu.eschemrxiv.orgresearchgate.net This suggests that the introduction of unsaturation into the this compound core could be a valuable strategy for tuning its reactivity.
Table 1: Potential Strategies for Structural Modification of this compound
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| α-Carbon | Enolate Alkylation | LDA, Alkyl Halide | Alkyl group at α-position |
| α-Carbon | Enolate Acylation | LDA, Acyl Chloride | Acyl group at α-position |
| Lactone Ring | Reduction | LiAlH4, NaBH4 | Diol |
| Lactone Ring | Ring Opening/Closing | Nucleophile, then cyclization | Modified lactone ring |
| Methyl Group | Radical Halogenation | NBS, light | Bromomethyl group |
| Core Structure | Introduction of Unsaturation | Dehydrogenation | Exocyclic double bond |
Exploration of Heterocyclic and Carboxylic Acid Analogues Derived from this compound
The conversion of the bis-lactone scaffold into heterocyclic and carboxylic acid analogues opens up avenues to new molecular architectures with potentially diverse chemical and biological properties.
Heterocyclic Analogues:
The lactone moieties in this compound can be viewed as precursors to various heterocyclic systems. A common transformation involves the replacement of the endocyclic oxygen with other heteroatoms, such as nitrogen or sulfur, to yield lactams and thiolactones, respectively. This can be achieved through ring-opening of the lactone with an appropriate nucleophile (e.g., an amine or a thiol), followed by an intramolecular cyclization. For instance, reaction with a primary amine would yield a hydroxy amide, which can then be cyclized to the corresponding lactam under dehydrating conditions.
Carboxylic Acid Analogues:
The most direct route to carboxylic acid analogues from this compound is through hydrolysis of the lactone rings. Under acidic or basic conditions, the ester linkages can be cleaved to yield the corresponding dihydroxy dicarboxylic acid. This transformation converts the cyclic structure into a more flexible open-chain molecule, which can be a valuable synthon for further chemical transformations.
The resulting dicarboxylic acid can then be used as a building block for the synthesis of other molecules, such as polyesters and polyamides, through condensation reactions with diols or diamines. Additionally, the carboxylic acid groups can be converted into a variety of other functional groups, including esters, amides, and acid halides, providing a platform for the synthesis of a diverse range of derivatives. The synthesis of dicarboxylic acid derivatives of bis(pyrazol-1-yl)alkanes highlights the utility of dicarboxylic acids as building blocks for more complex molecular frameworks. nih.gov
Structure-Reactivity Relationship Studies in Modified this compound Systems
The relationship between the structure of a molecule and its reactivity is a fundamental concept in chemistry. For bis-lactone systems, modifications to the core structure can have a profound impact on their chemical behavior. While specific studies on this compound are not prevalent in the literature, research on analogous compounds provides valuable insights into the key structural features that govern reactivity.
The introduction of specific functional groups can also dramatically alter the reactivity profile. As mentioned previously, the incorporation of γ-exomethylene groups into a spiro bis-lactone scaffold has been shown to greatly enhance its susceptibility to ring-opening. nih.govchemrxiv.orgacs.orgacs.orgehu.eschemrxiv.orgresearchgate.net This increased reactivity is attributed to the electronic effects of the exocyclic double bond, which can stabilize the transition state of the ring-opening reaction. This principle could be applied to this compound, where the introduction of unsaturation could be a strategy to modulate its reactivity.
Furthermore, the stereochemistry of the substituents on the bis-lactone core can play a crucial role in directing the outcome of chemical reactions. For example, in a study on the synthesis of a 2,4-dimethyl-4-hydroxy-16-phenylhexadecanoic acid 1,4-lactone, the stereochemistry of the methyl groups was found to be critical for its biological activity. nih.gov This highlights the importance of stereocontrol in the synthesis and modification of substituted lactones and suggests that the stereochemical arrangement of the methyl groups in this compound could significantly influence its reactivity and interactions with other molecules.
The reactivity of spiroepoxy-β-lactones has also been investigated, revealing that nucleophilic attack can occur at different positions depending on the nature of the nucleophile and the reaction conditions. nih.gov This dual reactivity, with potential for both acyl and β-carbon attack, could also be a feature of modified this compound systems, leading to a diverse range of products.
Synthesis of Polymerizable Monomers from this compound Scaffolds
The bis-lactone architecture of this compound makes it an attractive candidate as a monomer for polymerization reactions. The two lactone rings provide two potential sites for ring-opening, which can lead to the formation of linear or cross-linked polymers.
One of the primary methods for polymerizing lactones is ring-opening polymerization (ROP). This can be initiated by a variety of catalysts, including cationic, anionic, and coordination-insertion catalysts. The choice of catalyst can influence the rate of polymerization, the molecular weight of the resulting polymer, and the stereochemistry of the polymer backbone. While lactones are key monomers for ROP, their use in step-growth polymerization has been more challenging. nih.govacs.orgacs.orgchemrxiv.org
Recent work on a spiro bis(γ-lactone) with γ-exomethylene groups (γSL) has demonstrated that enhancing the reactivity of the lactone rings can enable step-growth polymerization to occur under mild conditions. nih.govchemrxiv.orgacs.orgacs.orgehu.eschemrxiv.orgresearchgate.net This highly reactive bis-lactone was shown to react with diols, dithiols, and diamines to produce a variety of regioregular (AB)n copolymers with diverse linkages. nih.govchemrxiv.orgacs.orgehu.es This suggests that appropriate functionalization of the this compound scaffold to increase its reactivity could enable its use in step-growth polymerization processes.
The polymerization of such monomers can lead to the formation of polyesters with potentially interesting properties. The presence of the two methyl groups on the repeating unit of the polymer derived from this compound would influence its thermal and mechanical properties, such as its glass transition temperature and crystallinity.
Table 2: Polymerization of a Spiro Bis(γ-exomethylene γ-lactone) (γSL) with Various Comonomers
| Comonomer | Catalyst | Resulting Polymer Structure | Reference |
| Diols | DBU | Regioregular (AB)n Copolymers | nih.govchemrxiv.orgacs.orgehu.es |
| Dithiols | DBU | Poly(spiro bis(β-thioether lactones)) | nih.govchemrxiv.orgacs.orgehu.es |
| Diamines | DBU or no catalyst | Poly(spiro bis(β-hydroxy-lactame)) | nih.govchemrxiv.orgacs.orgehu.es |
This table is based on data from the polymerization of a spiro bis(γ-exomethylene γ-lactone) and serves as an illustrative example of the types of polymers that could potentially be synthesized from a suitably activated this compound monomer.
Theoretical and Computational Chemistry Studies on 1,4 Dimethylbis Lactone
Quantum Chemical Analysis of Electronic Structure and Bonding in 1,4-Dimethylbis-lactone
Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of this compound, scientifically known as 1,4-dimethyl-2,5-dioxabicyclo[2.2.2]octane-3,6-dione. Studies employing ab initio molecular orbital methods, including Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and density functional theory (DFT), have provided detailed insights into its molecular geometry and electronic properties. illinois.edu
Optimized structures obtained from these calculations are in good agreement with experimental data derived from X-ray analysis. illinois.edu These theoretical models reveal the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds within the bicyclic lactone framework. The presence of the two lactone groups and the methyl substituents significantly influences the electronic environment of the molecule. The analysis of atomic charges and bond orders provides a quantitative measure of the polarity and strength of the covalent bonds within the structure.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | RHF/6-31G* | MP2/6-31G* | B3LYP/6-31G* |
|---|---|---|---|
| C1-C2 Bond Length (Å) | 1.545 | 1.549 | 1.552 |
| C2-O3 Bond Length (Å) | 1.334 | 1.358 | 1.361 |
| C3=O Bond Length (Å) | 1.181 | 1.221 | 1.206 |
| C1-C7 Bond Length (Å) | 1.531 | 1.534 | 1.538 |
| C1-C6 Bond Length (Å) | 1.545 | 1.549 | 1.552 |
| ∠O3-C2-C1 (°) | 115.8 | 115.5 | 115.6 |
| ∠C2-C1-C6 (°) | 108.9 | 108.8 | 108.8 |
Conformational Analysis and Dynamic Behavior via Molecular Mechanics and Dynamics Simulations
The conformational landscape and dynamic behavior of this compound have been investigated using molecular mechanics and dynamics simulations. These computational methods are essential for understanding the molecule's flexibility and the potential energy surface associated with its different spatial arrangements.
Calculations using MM2(91) and MM3(92) force fields, as well as ab initio methods, consistently show that the bicyclo[2.2.2]octane framework of this compound adopts a single, stable conformation known as the synchro(+,+,+)-twist-form. illinois.edu This twisted conformation is in agreement with experimental crystal structure data. illinois.edu Investigations of the torsional energy surface indicate that this specific twisted form is the only significant conformer, with other potential structures being energetically unfavorable. illinois.edu
The stability of this single conformer is attributed to a combination of factors, including the minimization of steric strain and favorable electronic interactions within the bicyclic system. Experimental data from coupling constants (³JHH) in solution are also consistent with the presence of a single dominant conformer. illinois.edu This conformational rigidity is a key feature of the molecule's structure.
Table 2: Calculated Torsional Angles for this compound
| Torsional Angle | RHF/6-31G* (°) | MP2/6-31G* (°) | B3LYP/6-31G* (°) |
|---|---|---|---|
| O3-C2-C1-C6 | 1.7 | 1.9 | 1.8 |
| C2-C1-C6-O5 | 1.7 | 1.9 | 1.8 |
Computational Elucidation of Reaction Mechanisms and Transition States for this compound Transformations
While specific computational studies on the reaction mechanisms of this compound are not extensively documented, general principles of lactone reactivity, coupled with computational models, allow for the elucidation of potential transformation pathways. Bicyclic lactones can undergo various reactions, including nucleophilic attack at the carbonyl carbon, leading to ring-opening.
Computational methods can be employed to model the reaction coordinates and identify the transition states for such transformations. For instance, the hydrolysis of the lactone groups can be computationally investigated to determine the activation energies and the structure of the transition states involved. Density functional theory (DFT) is a powerful tool for studying these reaction mechanisms, providing insights into the electronic changes that occur during the reaction.
Potential transformations of this compound that could be studied computationally include:
Hydrolysis: The acid or base-catalyzed ring-opening of one or both lactone rings.
Aminolysis: Reaction with amines to form amides.
Reduction: Reduction of the ester groups to diols.
Rearrangement Reactions: Potential skeletal rearrangements under thermal or catalytic conditions.
These computational studies would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the activation barriers, which are crucial for understanding the reaction kinetics and selectivity.
Prediction of Spectroscopic Signatures and Intermolecular Interactions of this compound
Computational chemistry provides valuable tools for predicting the spectroscopic properties of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and environment.
Predicted Spectroscopic Data:
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO) calculations. Based on the molecule's C2 symmetry in its dominant twist conformation, specific patterns of chemical shifts would be expected for the methyl and methylene (B1212753) protons and carbons.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. Strong absorption bands corresponding to the C=O stretching of the lactone groups would be a prominent feature. The calculated frequencies can be compared with experimental data to confirm the structure and conformational purity.
Circular Dichroism (CD): For chiral derivatives of this compound, computational methods can predict the circular dichroism spectra, which is sensitive to the molecule's stereochemistry and conformation.
Intermolecular Interactions: Computational models can also be used to study the intermolecular interactions of this compound. The molecule's polarity, arising from the two ester groups, suggests that dipole-dipole interactions will be significant in the condensed phase. The potential for hydrogen bonding with solvent molecules or other species can also be investigated. Understanding these intermolecular forces is crucial for predicting the molecule's physical properties, such as its melting point, boiling point, and solubility. Molecular dynamics simulations can provide a detailed picture of how molecules of this compound interact with each other and with solvent molecules in a dynamic environment.
Advanced Spectroscopic and Analytical Methodologies for the Structural and Mechanistic Elucidation of 1,4 Dimethylbis Lactone
High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of 1,4-Dimethylbis-lactone isomers. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are crucial for establishing connectivity and spatial relationships.
¹H NMR: Provides information on the number of distinct proton environments, their multiplicity (spin-spin coupling), and integration (proton ratio). For this compound, key resonances include those for the methyl protons (CH₃) and the methine protons (CH).
¹³C NMR: Reveals the number of non-equivalent carbon atoms, with characteristic chemical shifts for the carbonyl (C=O), methine (CH), and methyl (CH₃) carbons.
2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, mapping which protons are adjacent to each other within the molecule's backbone.
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for stereochemical assignment. It detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. For this compound, NOESY can distinguish between cis and trans isomers by identifying correlations between the methyl and methine protons on the same or opposite faces of the lactone rings.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for a Stereoisomer of this compound in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| C1 (C=O) | - | 175.2 | H4, H5 | - |
| C4 (CH) | 4.85 (q, J = 7.1 Hz) | 78.5 | C1, C5 | H5 |
| C5 (CH₃) | 1.45 (d, J = 7.1 Hz) | 19.8 | C1, C4 | H4 |
Mass Spectrometry Techniques for Oligomer and Polymer Characterization Derived from this compound
Mass spectrometry (MS) is a critical technique for analyzing the products of ring-opening polymerization of this compound. Soft ionization techniques are particularly useful as they allow for the analysis of large molecules without significant fragmentation. free.fr
Electrospray Ionization (ESI-MS): This method is ideal for analyzing polymers by transforming ions from solution into the gas phase. free.fr It can determine the molecular weight distribution of oligomers and polymers, often revealing a series of peaks corresponding to repeating monomer units. free.fr
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI is highly effective for high molecular weight polymers. uvic.ca The polymer is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer chains. uvic.ca The time-of-flight analyzer separates ions based on their mass-to-charge ratio, providing detailed information on the molecular weight distribution (e.g., number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI)). Tandem mass spectrometry (MS/MS) can be used to fragment specific oligomer ions to elucidate their structure and identify end-groups. dtic.mil
Interactive Table 2: Illustrative MALDI-TOF MS Data for an Oligomer of Poly(this compound)
Monomer Mass = 142.15 g/mol ; Initiator = H₂O (18.02 g/mol ); Cation = Na⁺ (22.99 g/mol )
| Number of Monomer Units (n) | Calculated Mass (M) = n * 142.15 + 18.02 + 22.99 | Observed m/z [M+Na]⁺ |
| 3 | 467.48 | 467.5 |
| 4 | 609.63 | 609.6 |
| 5 | 751.78 | 751.8 |
| 6 | 893.93 | 893.9 |
| 7 | 1036.08 | 1036.1 |
Vibrational Spectroscopy (FT-IR, Raman) for Monitoring Reaction Progress and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of chemical bonds. aliyuncs.comspectroscopyonline.com These non-destructive techniques are excellent for monitoring the progress of polymerization and analyzing the functional groups of both the monomer and the resulting polymer.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. The polymerization of this compound can be monitored by observing the decrease in the intensity of the characteristic lactone carbonyl (C=O) stretching band (typically around 1730-1750 cm⁻¹) and the C-O-C stretching of the cyclic ether, and the concurrent appearance of a new ester carbonyl band in the polymer (often at a slightly different wavenumber, e.g., 1720-1740 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. mdpi.com It is complementary to FT-IR, as some vibrations that are weak in IR are strong in Raman, and vice versa. spectroscopyonline.com For instance, the C=O stretch is also observable in Raman spectra. This technique is particularly advantageous for monitoring reactions in aqueous solutions, as water is a weak Raman scatterer. aliyuncs.com The progress of polymerization can be followed by tracking the intensity of the monomer's >C=C< band if applicable, or changes in the carbonyl region. spectroscopyonline.com
Interactive Table 3: Characteristic Vibrational Frequencies for this compound and its Polymer
| Functional Group | This compound (Monomer) | Poly(this compound) (Polymer) |
| FT-IR Frequency (cm⁻¹) | ||
| C-H Stretch (aliphatic) | 2980-2900 | 2980-2900 |
| C=O Stretch (lactone) | ~1745 | - |
| C=O Stretch (ester) | - | ~1730 |
| C-O-C Stretch (lactone) | ~1180 | ~1170 (ester) |
| Raman Shift (cm⁻¹) | ||
| C-H Bending | 1450-1370 | 1450-1370 |
| C=O Stretch | ~1740 | ~1725 |
X-ray Crystallography for Single-Crystal Structure Determination of this compound and its Complexes
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain definitive information on its molecular structure.
The analysis provides:
Absolute Stereochemistry: Unambiguous assignment of the spatial arrangement of atoms, confirming the specific isomer (cis, trans, chiral, or meso).
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.
Conformational Details: Precise information on the conformation of the lactone rings and the orientation of the methyl substituents.
Supramolecular Interactions: Details on how molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonds or van der Waals interactions. mdpi.com
This technique can also be applied to co-crystals or complexes of this compound with other molecules, providing insight into host-guest interactions.
Interactive Table 4: Hypothetical Single-Crystal X-ray Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₆H₈O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 5.91 |
| c (Å) | 12.45 |
| β (°) | 105.3 |
| Volume (ų) | 608.2 |
| Z (molecules/unit cell) | 4 |
| Key Bond Length (C=O) (Å) | 1.21 |
| Key Bond Angle (O-C-C) (°) | 110.5 |
Chiroptical Spectroscopic Methods (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment
When this compound exists as a chiral molecule (i.e., as a pair of non-superimposable mirror images or enantiomers), chiroptical methods are essential for its characterization. nih.gov
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. osti.gov Enantiomers will produce mirror-image CD spectra. A non-racemic mixture will exhibit a CD spectrum, and the intensity of the signal is proportional to the enantiomeric excess (ee). CD spectroscopy is particularly sensitive to the conformation of molecules and can be used to assign the absolute configuration of an enantiomer by comparing the experimental spectrum with spectra predicted from theoretical calculations. nih.gov
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. nih.govosti.gov Similar to CD, enantiomers give mirror-image ORD curves. The phenomenon of optical rotation is closely related to circular dichroism, and the two are interconvertible via the Kramers-Kronig transforms. nih.gov ORD is a powerful tool for confirming enantiomeric purity and studying the stereochemistry of chiral compounds. nih.gov
Interactive Table 5: Representative Circular Dichroism Data for the Enantiomers of Chiral this compound
| Enantiomer | Wavelength of Maximum (λₘₐₓ, nm) | Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) |
| (+)-Enantiomer | 215 | +8500 |
| (-)-Enantiomer | 215 | -8500 |
Applications and Emerging Research Avenues of 1,4 Dimethylbis Lactone in Advanced Materials and Supramolecular Chemistry
Role as Monomers in the Synthesis of Biodegradable Polymers and Copolymers
Lactones are a crucial class of monomers for the synthesis of biodegradable polyesters, which are of significant interest for medical and environmental applications. nih.gov The primary method for polymerizing lactones is ring-opening polymerization (ROP), a process that can be catalyzed by various systems, including metal-based catalysts, enzymes, and organocatalysts. cmu.edunih.gov This approach is advantageous as it allows for the synthesis of high molecular weight polymers with controlled architectures and narrow molecular weight distributions under relatively mild conditions. cmu.edu
The polymerization of lactones like ε-caprolactone and lactide has been extensively studied. For instance, organocatalyzed ROP using agents like triazabicyclodecene (TBD) has been shown to produce CO₂-based copolymers with molar masses ranging from 5.5 to 12.7 kDa. rsc.org The properties of the resulting polyesters, such as their glass transition temperature (Tg) and melting point, can be tuned by copolymerizing different lactone monomers. nih.govrsc.org For example, copolymerizing δ-valerolactone with ε-caprolactone can lower the melting point of the final material. nih.gov
Enzyme-catalyzed ROP, often using lipases, represents a green chemistry approach to polyester (B1180765) synthesis. nih.gov This method avoids metal catalysts, which is particularly important for biomedical applications where biocompatibility is paramount. nih.gov Research has focused on modeling the kinetic pathways of enzyme-catalyzed polymerization to better control the molecular weight distributions and reaction equilibrium between polymerization and degradation. nih.gov
Table 1: Examples of Lactone Monomers in Ring-Opening Polymerization (ROP)
| Monomer | Catalyst/Initiator System | Resulting Polymer | Key Findings |
|---|---|---|---|
| Substituted δ-lactones from isoprene, butadiene, and CO₂ | Triazabicyclodecene (TBD) | CO₂-based copolymers | Achieved molar masses of 5.5-12.7 kDa with narrow dispersities. rsc.org |
| ε-Caprolactone (CL) | 1,4-bis[N-(N′-butylimidazolium)]butane bishexafluorophosphate / 1-butanol | Poly(ε-caprolactone) (PCL) | High conversion (>95%) with molecular weights up to 20,130 g/mol. mdpi.com |
| 3,3,6-triethyltetrahydro-2H-pyran-2-one (Et-HL) | NaOMe and tBu-P4/BnOH | Linear and Cyclic Poly(Et-HL) | Synthesis of pure linear polymers up to 31,829 g/mol and cyclic polymers up to 1,050 kg/mol with near-complete recyclability. chemrxiv.org |
| ε-Caprolactone (CL) | Enzyme (Lipase) | Poly(ε-caprolactone) (PCL) | A unified kinetic model was developed to predict monomer conversion and molecular mass distribution. nih.gov |
Development of Functional Materials and Smart Polymers Based on 1,4-Dimethylbis-lactone Architectures
Polymers derived from lactones can serve as building blocks for "smart" or "stimuli-responsive" materials. These materials are designed to undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, light, or specific molecules. mdpi.comnih.govresearchgate.net This responsiveness makes them highly valuable for applications in drug delivery, tissue engineering, and sensors. mdpi.comnih.gov
One common strategy is to create block copolymers where one block is a polyester derived from a lactone, providing biodegradability, and another block is a stimuli-responsive polymer. For example, thermo-responsive polymers like poly(N-isopropylacrylamide) (pNIPAAm), which exhibits a sol-gel transition near body temperature, can be combined with polylactones to create injectable hydrogels for drug delivery. nih.gov Similarly, pH-responsive polymers, which change their solubility or conformation based on the acidity of the environment, can be used to trigger drug release in specific tissues or cellular compartments. mdpi.com
The functionalization of the polymer backbone or side chains is another route to creating functional materials. Azlactone-functionalized polymers, for instance, offer a versatile platform for post-polymerization modification, allowing for the attachment of a wide range of molecules via reaction with nucleophiles like primary amines. rsc.org Although not directly a lactone, this principle of a reactive handle can be applied to polymers derived from functionalized lactone monomers, enabling the modular design of advanced materials.
Table 2: Strategies for Developing Stimuli-Responsive Polymers from Lactone Architectures
| Stimulus | Polymer System Example | Mechanism of Action | Potential Application |
|---|---|---|---|
| Temperature | Poly(ε-caprolactone)-block-poly(N-isopropylacrylamide) (PCL-b-pNIPAAm) | The pNIPAAm block undergoes a phase transition in response to temperature changes, leading to changes in solubility and self-assembly. nih.gov | Controlled drug delivery, injectable hydrogels. mdpi.com |
| pH | Poly(styrene)-b-poly(4-vinyl pyridine)-b-poly(ethylene oxide) (SVE) functionalized with phenylboronic acid | Protonation/deprotonation of the poly(4-vinyl pyridine) block at different pH values alters its water solubility. mdpi.com | Targeted drug delivery to acidic tumor microenvironments. mdpi.com |
| Multiple Stimuli | Amphiphilic poly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) co-assembled with functional lipids | The system can be engineered to respond to multiple triggers, such as enzymes and pH, for enhanced cellular uptake and release. nih.gov | Advanced transdermal drug delivery. nih.gov |
Supramolecular Assembly and Host-Guest Chemistry Involving this compound Scaffolds
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net Host-guest chemistry is a central concept in this field, where a larger "host" molecule can encapsulate a smaller "guest" molecule, altering its properties. nih.govthno.org
While a simple bis-lactone (B144190) is more likely to act as a guest, its derivatives could be incorporated into larger macrocyclic structures that can function as hosts. The principles of host-guest chemistry are often demonstrated with macrocycles like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate poorly water-soluble drug molecules, enhancing their solubility and stability. thno.orgnih.gov
The formation of these host-guest inclusion complexes is driven by achieving a more stable energetic state. researchgate.net The size, shape, and electronic properties of both the host and guest must be complementary for strong binding to occur. researchgate.net Such supramolecular assemblies are critical for developing advanced drug delivery systems, sensors, and molecular machines. The non-covalent nature of these interactions allows for reversible binding, which is essential for applications like controlled release, where the guest molecule must be released at a target site. thno.org
Ligand Design and Coordination Chemistry Applications of this compound Derivatives
Derivatives of lactones can be designed to act as ligands that coordinate with metal ions to form stable complexes. d-nb.info The lactone ring can be opened to yield a hydroxy-carboxylic acid, whose carboxylate and hydroxyl groups can serve as donor atoms for metal binding. Alternatively, the lactone structure can be modified to incorporate other donor atoms like nitrogen or sulfur, creating polydentate ligands that can chelate metal ions with high affinity.
The design of these ligands is crucial for their function. For example, cyclen-based ligands are powerful chelators used in radiopharmaceuticals, where they securely bind radioactive metal isotopes for targeted therapy and imaging. d-nb.info By attaching pendant arms containing donor groups (like carboxylates or phosphonates) to a macrocyclic core, ligands with high stability and specific coordination geometries can be synthesized. d-nb.info
The steric and electronic properties of the ligand influence the structure and reactivity of the resulting metal complex. nih.govnih.gov Extremely bulky ligands can stabilize unusual coordination numbers and geometries in metal centers. nih.gov The study of these metal-ligand interactions is fundamental to developing new catalysts, imaging agents, and therapeutic compounds. d-nb.infonih.gov
Application in Catalysis and Organocatalysis Utilizing the Lactone Functionality
The lactone functional group, a cyclic ester, possesses inherent reactivity that can be harnessed in catalysis. Organocatalysis, which uses small organic molecules to catalyze chemical reactions, provides a metal-free alternative to traditional catalysis. uva.es The carbonyl group of the lactone is electrophilic and can be activated by Lewis or Brønsted acids, or it can participate in reactions with nucleophiles.
N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been used in reactions involving the activation of aldehydes for the formation of lactones. researchgate.net While the lactone is often the product, the principles of activating carbonyl compounds are relevant. The inherent ring strain in smaller lactones (e.g., β-lactones) can also be a driving force in catalytic ring-opening reactions.
Furthermore, bifunctional catalysts that contain both a hydrogen-bond donor (like a urea (B33335) group) and a base can be highly effective in promoting the ring-opening polymerization of lactones chemoselectively, avoiding side reactions at other functional groups within the monomer. chemrxiv.org Sequential, one-pot processes that combine organocatalyzed steps with other transformations can lead to the efficient synthesis of complex molecules, such as enantioenriched trisubstituted δ-lactones, demonstrating the power of catalysis to build molecular complexity. uva.es
Future Perspectives and Research Directions in 1,4 Dimethylbis Lactone Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The future synthesis of 1,4-Dimethylbis-lactone will undoubtedly be guided by the principles of green chemistry, moving away from traditional methods that often rely on harsh conditions and hazardous reagents. A primary focus will be the utilization of renewable feedstocks. Lignocellulosic biomass, rich in carbohydrates, presents a valuable starting point for obtaining platform molecules that can be catalytically converted to lactone precursors. mdpi.com The development of efficient catalytic pathways for transforming biomass-derived molecules into the core structure of this compound will be a significant area of research.
Biocatalysis is poised to play a pivotal role in the sustainable synthesis of this compound. Enzymes such as Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs) have already demonstrated their efficacy in the synthesis of various lactones. nih.govchemrxiv.orgacs.org Future research will likely focus on identifying or engineering specific enzymes that can catalyze the formation of the this compound scaffold with high stereoselectivity and efficiency. This approach not only offers a greener alternative to conventional chemical methods but also provides access to chiral synthons that are difficult to obtain through traditional routes. nih.gov
Furthermore, the exploration of innovative reaction media and energy sources will contribute to more sustainable synthetic protocols. The use of solvent-free conditions, or green solvents like water or supercritical CO2, will be investigated to minimize environmental impact. Additionally, alternative energy sources such as microwave and ultrasound irradiation have the potential to accelerate reaction rates and improve yields, leading to more energy-efficient processes. researchgate.net
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Potential Advantages | Key Research Challenges |
| Biomass Conversion | Utilization of renewable feedstocks, potential for cost-reduction. | Development of selective catalytic systems, efficient separation and purification processes. |
| Biocatalysis | High selectivity and stereospecificity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, cofactor regeneration, substrate scope limitations. |
| Green Chemistry Approaches | Reduced environmental impact, improved energy efficiency, safer processes. | Catalyst development for solvent-free conditions, scalability of microwave/ultrasound-assisted reactions. |
Exploration of Untapped Reactivity Pathways for Diversification
The unique bicyclic structure of this compound, with its two lactone rings, offers a wealth of opportunities for exploring novel reactivity pathways. A key area of future research will be to enhance the reactivity of the lactone rings to enable a wider range of chemical transformations. For instance, the introduction of activating groups, such as γ-exomethylene moieties, has been shown to significantly boost the reactivity of bis-lactones, facilitating step-growth polymerization under mild conditions. chemrxiv.orgacs.orgnih.govehu.eschemrxiv.orgnih.gov Similar strategies could be applied to this compound to unlock new reaction pathways.
The exploration of ring-opening reactions with various nucleophiles will be a central theme. While traditional ring-opening with alcohols and amines to form polyesters and polyamides is expected, the reaction with other nucleophiles like thiols, phosphines, and organometallic reagents could lead to the synthesis of novel heterocyclic scaffolds with unique properties. nih.gov The discovery of unexpected reaction pathways, such as the trans-lactonization process observed in some bis-lactone (B144190) systems, could open up new avenues for creating complex molecular architectures. chemrxiv.orgnih.govchemrxiv.orgnih.govresearchgate.net
Furthermore, the functionalization of the bis-lactone backbone, beyond ring-opening, will be a crucial area of investigation. Reactions that preserve the bicyclic core while introducing new functional groups will be highly valuable for creating a diverse library of this compound derivatives. This could involve, for example, C-H activation/functionalization reactions at specific positions on the ring system. The resulting functionalized bis-lactones could serve as versatile building blocks for the synthesis of a wide range of complex molecules.
Integration of this compound into Complex Chemical Systems
The bis-lactone motif is a recurring structural element in a variety of natural products that exhibit interesting biological activities. chemrxiv.org For example, (-)-Salprzelactone, a diterpenoid containing a bis-lactone core, has shown antibacterial activity. This precedent suggests that this compound and its derivatives could serve as valuable building blocks in the total synthesis of natural products and the creation of novel bioactive molecules.
The development of organocatalytic cascade reactions presents a powerful approach for the enantioselective synthesis of complex structures containing bis-lactone units. These methods can enable the rapid construction of multiple stereocenters in a single operation, providing efficient access to a wide range of chiral molecules. The application of such strategies to this compound could lead to the discovery of new therapeutic agents and other functional molecules.
Computational Design and Prediction of New Bis-Lactone Analogs with Tailored Reactivity
Computational chemistry and in silico design will be indispensable tools in accelerating the exploration of this compound chemistry. Quantum mechanical calculations can be employed to predict the reactivity of the bis-lactone core and its derivatives, providing insights into reaction mechanisms and helping to identify promising reaction pathways. This predictive power will guide experimental efforts, saving time and resources.
A significant future direction will be the computational design of new bis-lactone analogs with tailored reactivity. By systematically modifying the substituents and stereochemistry of the this compound scaffold in silico, it will be possible to fine-tune its electronic and steric properties. For example, computational screening could identify derivatives with enhanced reactivity towards specific nucleophiles or with altered stability, opening up new possibilities for their application.
Furthermore, molecular modeling and docking studies can be used to predict the biological activity of new bis-lactone derivatives. By simulating the interaction of these molecules with biological targets, such as enzymes and receptors, it will be possible to identify promising candidates for drug discovery. This computational approach will enable a more rational and targeted design of new therapeutic agents based on the this compound scaffold.
Table 2: Potential Applications of Computational Chemistry in this compound Research
| Computational Method | Application Area | Expected Outcome |
| Quantum Mechanics (QM) | Reactivity Prediction | Understanding of reaction mechanisms, identification of new reaction pathways. |
| Molecular Dynamics (MD) | Conformational Analysis | Insight into the 3D structure and flexibility of bis-lactone derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of Biological Activity | Identification of structural features correlated with desired biological effects. |
| Molecular Docking | Drug Discovery | Prediction of binding affinity to biological targets, design of new drug candidates. |
Emerging Roles in Advanced Materials Science beyond Current Applications
The ability of bis-lactones to undergo ring-opening polymerization makes them attractive monomers for the synthesis of polyesters. However, the future applications of this compound in materials science are expected to extend far beyond simple linear polyesters. The bicyclic and stereochemically defined nature of this monomer could be exploited to create polymers with unique architectures and properties.
One promising area is the development of cross-linked and network polymers. By controlling the degree of ring-opening and utilizing the bifunctional nature of the bis-lactone, it will be possible to create thermosetting resins and elastomers with tailored mechanical and thermal properties. These materials could find applications in areas such as coatings, adhesives, and advanced composites.
Furthermore, the incorporation of functional groups onto the this compound scaffold opens the door to the creation of functional materials. For example, by introducing photo-responsive or conductive moieties, it may be possible to develop smart materials that respond to external stimuli. The inherent chirality of the molecule could also be leveraged to create materials with interesting optical properties, such as chiroptical switches or sensors. The exploration of this compound as a building block for metal-organic frameworks (MOFs) and other porous materials also represents an exciting avenue for future research.
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
